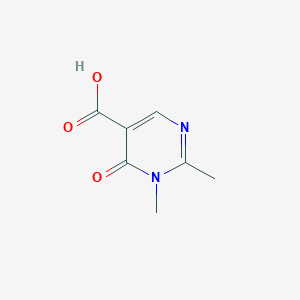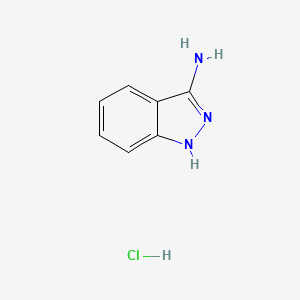![molecular formula C10H16O2 B11915661 1-Oxaspiro[4.5]decane-4-carboxaldehyde CAS No. 74076-80-5](/img/structure/B11915661.png)
1-Oxaspiro[4.5]decane-4-carboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxaspiro[45]decane-4-carboxaldehyde is a chemical compound with the molecular formula C10H16O2 It features a spirocyclic structure, which is a unique arrangement where two rings share a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Oxaspiro[4.5]decane-4-carboxaldehyde can be synthesized through various methods. One notable method involves the Prins/pinacol reaction , which is a Lewis acid-catalyzed cascade process. This method allows for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones with excellent selectivity and yields . Another method involves the [3+2] annulation of donor-acceptor cyclopropanes with cyclic ketones, catalyzed by copper, to produce enantioenriched 1-oxaspiro[4.5]decanes .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the aforementioned synthetic routes can be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Oxaspiro[4.5]decane-4-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The spirocyclic structure allows for various substitution reactions at different positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and nucleophiles.
Major Products:
Oxidation: 1-Oxaspiro[4.5]decane-4-carboxylic acid.
Reduction: 1-Oxaspiro[4.5]decane-4-methanol.
Substitution: Various substituted oxaspiro compounds depending on the reagents used.
Applications De Recherche Scientifique
1-Oxaspiro[4.5]decane-4-carboxaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex spirocyclic compounds.
Medicinal Chemistry: The unique spirocyclic structure is of interest for the development of new pharmaceuticals.
Material Science:
Mécanisme D'action
The mechanism of action of 1-Oxaspiro[4.5]decane-4-carboxaldehyde largely depends on its chemical reactivity. The spirocyclic structure allows for unique interactions with various molecular targets. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through a series of electron transfer steps. The specific pathways and molecular targets involved can vary depending on the reaction conditions and the presence of catalysts.
Comparaison Avec Des Composés Similaires
- 2-Oxo-1-oxaspiro[4.5]decane-4-carboxylic acid
- 1-Oxaspiro[4.5]decane-4-methanol
- 1-Oxaspiro[4.5]decane-4-carboxylic acid
Uniqueness: 1-Oxaspiro[4.5]decane-4-carboxaldehyde is unique due to its aldehyde functional group, which provides distinct reactivity compared to its analogs. This allows for a broader range of chemical transformations and applications in synthesis.
Propriétés
Numéro CAS |
74076-80-5 |
|---|---|
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
1-oxaspiro[4.5]decane-4-carbaldehyde |
InChI |
InChI=1S/C10H16O2/c11-8-9-4-7-12-10(9)5-2-1-3-6-10/h8-9H,1-7H2 |
Clé InChI |
WLMYHZZWUYXKPW-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)C(CCO2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Methyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine](/img/structure/B11915586.png)

![2,3-Dihydro-1H-cyclopenta[b]quinoxaline](/img/structure/B11915611.png)


![5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B11915656.png)




![1-Methyl-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11915673.png)
